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Compound of Interest

Compound Name: Mesembrenone

Cat. No.: B1676307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of

Mesembrenone, a key psychoactive alkaloid from the plant Sceletium tortuosum. The

following sections detail the use of Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) for the structural elucidation and quantification of this compound, crucial for

research and drug development.

Data Presentation
The structural characterization of Mesembrenone relies on a combination of spectroscopic

techniques. While detailed published tables of individual proton and carbon chemical shifts are

not readily available in recent literature, the use of 1D and 2D NMR experiments is consistently

cited for its structural confirmation. Mass spectrometry provides complementary data on

molecular weight and fragmentation patterns.

Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) confirms the elemental composition of

Mesembrenone. Fragmentation analysis by tandem mass spectrometry (MS/MS) provides

structural insights. The primary methods used include Gas Chromatography-Mass
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Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and high-

resolution techniques like LC-HR-MS.[1][2]

Table 1: High-Resolution Mass Spectrometry Data for Mesembrenone

Parameter Value Reference

Chemical Formula C₁₇H₂₁NO₃ [3]

Molecular Weight 287.35 g/mol [3]

Exact Mass 287.15214353 Da [3]

Ionization Mode Electrospray (ESI+) [4][5]

Observed Ion [M+H]⁺ [4][5]

m/z of [M+H]⁺ 288.1596 [6]

Table 2: Key Mass Spectrometry Fragmentation Data (ESI-MS/MS) for Mesembrenone

Precursor Ion (m/z) Fragment Ions (m/z) Method

288.16

273.14, 258.11, 229.11,

201.08, 175.08, 161.06,

146.04, 131.03

LC-ESI-MS/MS

Note: The fragmentation pattern of mesembrine-type alkaloids can be complex, and the relative

intensities of fragment ions may vary depending on the instrument and experimental

conditions.

Nuclear Magnetic Resonance (NMR) Data
The structural identity of Mesembrenone is definitively confirmed using a suite of NMR

experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques such as COSY, HSQC,

and HMBC.[4] While a complete, publicly available, tabulated dataset of chemical shifts and

coupling constants is scarce, the literature confirms its use for qualifying reference standards.

[4] Samples for NMR analysis are typically dissolved in deuterated chloroform (CDCl₃).[7]
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Experimental Protocols
The following are detailed protocols for the analysis of Mesembrenone using NMR and mass

spectrometry.

Protocol for NMR Analysis of Mesembrenone
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the

structural elucidation of Mesembrenone.

2.1.1. Sample Preparation

Weigh approximately 5-10 mg of purified Mesembrenone.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2.1.2. NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Software: Standard NMR data acquisition and processing software.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.
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¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: Approximately 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Temperature: 298 K.

2D NMR Acquisition (optional but recommended for full assignment):

Acquire standard COSY, HSQC, and HMBC spectra to establish proton-proton and proton-

carbon correlations.

2.1.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the

chemical shifts in the ¹³C spectrum.

Use 2D NMR data to assign all proton and carbon signals to the Mesembrenone structure.

Protocol for LC-MS/MS Analysis of Mesembrenone
This protocol describes a method for the quantitative analysis of Mesembrenone in a

biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.[8]
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2.2.1. Sample Preparation (Protein Precipitation)

To 50 µL of the plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated

analog of Mesembrenone).

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2.2. Liquid Chromatography (LC) Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Gradient Program:

0-0.5 min: 5% B

0.5-3.0 min: Ramp to 95% B

3.0-4.0 min: Hold at 95% B

4.0-4.1 min: Return to 5% B

4.1-5.0 min: Re-equilibrate at 5% B.
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2.2.3. Mass Spectrometry (MS) Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Multiple Reaction Monitoring (MRM) Transitions:

Mesembrenone: Precursor ion (m/z) 288.2 → Product ion (m/z) (select a specific

fragment ion from MS/MS analysis).

Internal Standard: Monitor the appropriate precursor and product ions for the chosen

internal standard.

Key MS Parameters: Optimize parameters such as capillary voltage, cone voltage,

desolvation gas flow, and collision energy for maximum signal intensity.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of

Mesembrenone from a plant extract.
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Caption: Experimental workflow for Mesembrenone characterization.

Signaling Pathways of Mesembrenone
Mesembrenone is known to interact with at least two key signaling pathways, contributing to

its pharmacological effects. It acts as a serotonin reuptake inhibitor and a phosphodiesterase-4

(PDE4) inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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